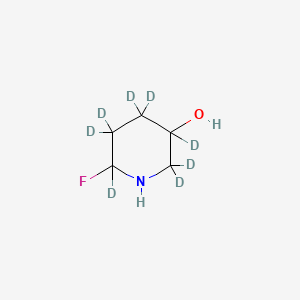
6-fluoro(2,2,3,4,4,5,5,6-(2)H)piperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro(2,2,3,4,4,5,5,6-(2)H)piperidin-3-ol is a fluorinated piperidine derivative. Fluorinated compounds are known for their unique chemical properties, such as increased stability and reactivity, which make them valuable in various scientific and industrial applications. The presence of a fluorine atom in the piperidine ring enhances the compound’s lipophilicity and bioavailability, making it a potential candidate for pharmaceutical and agrochemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro(2,2,3,4,4,5,5,6-(2)H)piperidin-3-ol typically involves the fluorination of a piperidine precursor. One common method is the reaction of piperidine with a fluorinating agent such as cobalt trifluoride (CoF3) at elevated temperatures (around 150°C). This reaction yields a mixture of fluorinated products, including the desired compound .
Industrial Production Methods
Industrial production of fluorinated piperidines often involves large-scale fluorination processes using efficient fluorinating agents and optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-fluoro(2,2,3,4,4,5,5,6-(2)H)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom in the piperidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sulfonyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Alkylated or sulfonylated derivatives
Aplicaciones Científicas De Investigación
6-fluoro(2,2,3,4,4,5,5,6-(2)H)piperidin-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-fluoro(2,2,3,4,4,5,5,6-(2)H)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological membranes, increasing its cellular uptake and bioavailability. The compound may act on various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
- 5,6-di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine
Uniqueness
6-fluoro(2,2,3,4,4,5,5,6-(2)H)piperidin-3-ol is unique due to its specific fluorination pattern and the presence of a hydroxyl group on the piperidine ring. This combination of features enhances its chemical stability, reactivity, and potential bioactivity compared to other fluorinated compounds .
Propiedades
Fórmula molecular |
C5H10FNO |
|---|---|
Peso molecular |
127.19 g/mol |
Nombre IUPAC |
2,2,3,4,4,5,5,6-octadeuterio-6-fluoropiperidin-3-ol |
InChI |
InChI=1S/C5H10FNO/c6-5-2-1-4(8)3-7-5/h4-5,7-8H,1-3H2/i1D2,2D2,3D2,4D,5D |
Clave InChI |
ZFMIDKDGIBERNO-JVKIUYSHSA-N |
SMILES isomérico |
[2H]C1(C(C(NC(C1([2H])O)([2H])[2H])([2H])F)([2H])[2H])[2H] |
SMILES canónico |
C1CC(NCC1O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















